4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
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Overview
Description
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a benzamide moiety, and a cyclopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with a suitable precursor, such as 2-methylquinoline, the compound undergoes fluorination to introduce the difluoro groups at the 6 and 8 positions.
Introduction of the Benzamide Moiety: The quinoline derivative is then reacted with 4-aminobenzoyl chloride under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the quinoline or benzamide moieties.
Reduction: Reduction reactions might target the quinoline ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the quinoline or benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with enzyme active sites, while the sulfonamide group may enhance binding affinity and specificity. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropylsulfamoyl)-N-(6,8-difluoroquinolin-4-yl)benzamide: Lacks the 2-methyl group on the quinoline ring.
4-(cyclopropylsulfamoyl)-N-(2-methylquinolin-4-yl)benzamide: Lacks the difluoro groups.
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-sulfamoylbenzamide: Lacks the cyclopropyl group.
Uniqueness
The presence of both the cyclopropylsulfamoyl group and the difluoroquinoline core in 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide makes it unique. These structural features can enhance its binding properties and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-11-8-18(16-9-13(21)10-17(22)19(16)23-11)24-20(26)12-2-6-15(7-3-12)29(27,28)25-14-4-5-14/h2-3,6-10,14,25H,4-5H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBCPRVLXDISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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